Benzyl 2-(acetylamino)acrylate

Description

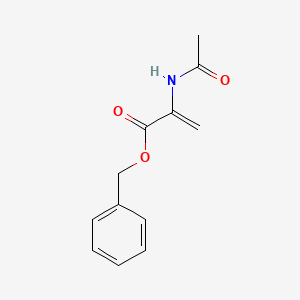

Benzyl 2-(acetylamino)acrylate is an acrylate derivative featuring an acetylated amino group at the β-position of the ester. Its structure combines the reactivity of the acrylate ester with the hydrogen-bonding capability of the acetamido group. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and polymer chemistry. The presence of the acetamido group enhances its stability and modulates its solubility, making it suitable for controlled polymerization or targeted drug delivery systems .

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

benzyl 2-acetamidoprop-2-enoate |

InChI |

InChI=1S/C12H13NO3/c1-9(13-10(2)14)12(15)16-8-11-6-4-3-5-7-11/h3-7H,1,8H2,2H3,(H,13,14) |

InChI Key |

LLUJSKLIYUPMED-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(=C)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzyl Acrylate

- Structure : Simplest analog, lacking the acetamido group.

- Properties: Molecular Weight: 162.19 g/mol (vs. 219.24 g/mol for Benzyl 2-(acetylamino)acrylate). Reactivity: Highly reactive in free-radical polymerization due to the unconjugated acrylate ester. Applications: Used in adhesives, coatings, and inks .

- Key Difference : The absence of the acetamido group in benzyl acrylate results in faster polymerization but lower thermal stability compared to its acetamido counterpart .

2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic Acid

Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate

- Structure: Benzyloxycarbonyl (Cbz) group replaces the acetyl on the amino group.

- Properties :

- Molecular Weight: ~285.3 g/mol (estimated).

- Stability: The Cbz group provides orthogonal protection for amines in multi-step syntheses.

- Key Difference: The bulkier Cbz group increases hydrophobicity, making this compound less soluble in polar solvents than this compound .

2-Benzylacrylic Acid

- Structure : Carboxylic acid derivative with a benzyl substituent.

- Properties :

- Key Difference: The carboxylic acid group enables salt formation, altering its application scope compared to the ester-based this compound .

Comparative Data Table

Research Findings and Trends

- Polymer Science: this compound’s acetamido group retards polymerization kinetics compared to benzyl acrylate, enabling controlled radical polymerization for tailored polymers .

- Stability : Cbz-protected derivatives () are preferred in peptide synthesis due to their resistance to acidic conditions, whereas acetylated versions offer simplicity in deprotection .

Q & A

Basic: What are the recommended synthetic routes for Benzyl 2-(acetylamino)acrylate, and how can its purity be validated?

Methodological Answer:

this compound is typically synthesized via a two-step process: (1) acetylation of a glycine derivative to form the acetamido intermediate, followed by (2) esterification with benzyl alcohol under catalytic acidic conditions. For example, analogous compounds like ethyl 2-(acetylamino)acetate (CAS 1906-82-7) are synthesized by reacting acetylglycine with alcohols in the presence of HCl .

Validation:

- NMR Spectroscopy : Confirm the ester bond (δ ~4.5 ppm for benzyl-O and δ ~2.0 ppm for acetyl-NH) and absence of unreacted precursors.

- HPLC : Use reverse-phase chromatography with UV detection (λ = 210–230 nm) to assess purity (>95% by area normalization).

- Mass Spectrometry : Validate molecular weight (expected [M+H]⁺ for C₁₂H₁₃NO₃: 220.09).

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

Based on safety data for structurally similar benzyl esters :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes and seek medical attention.

Advanced: How can researchers optimize the stereoselective synthesis of this compound derivatives?

Methodological Answer:

Stereoselectivity in acrylate derivatives often depends on:

- Catalyst Choice : Chiral Lewis acids (e.g., BINOL-based catalysts) can induce enantioselectivity during esterification.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yield and selectivity .

- Temperature Control : Lower temperatures (−20°C to 0°C) reduce side reactions like racemization.

Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm stereochemistry using chiral HPLC or optical rotation measurements.

Advanced: How should researchers address contradictory data in the literature regarding the stability of this compound under acidic conditions?

Methodological Answer:

Contradictions may arise from variations in experimental conditions:

- pH Dependency : Conduct stability assays at pH 2–7 (using buffer systems) to identify degradation thresholds.

- Temperature Studies : Perform accelerated stability testing (40–60°C) and analyze degradation products via LC-MS.

- Stabilizers : Add radical scavengers (e.g., 4-methoxyphenol at 50–200 ppm) to inhibit polymerization, as seen in benzyl acrylate formulations .

Resolution : Publish conditions (e.g., solvent, ionic strength) alongside stability data to clarify discrepancies.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR : Identify key functional groups: C=O stretch (~1740 cm⁻¹ for ester), N-H bend (~1550 cm⁻¹ for acetamido).

- ¹H/¹³C NMR : Assign peaks for benzyl protons (δ 7.2–7.4 ppm), acrylate vinyl protons (δ 5.8–6.5 ppm), and acetamido methyl (δ 2.0 ppm) .

- X-ray Crystallography : For crystalline derivatives, determine exact molecular conformation and hydrogen-bonding patterns.

Advanced: What mechanistic insights explain the reactivity of this compound in Michael addition reactions?

Methodological Answer:

The electron-withdrawing acetamido group activates the α,β-unsaturated ester for nucleophilic attack:

- Nucleophile Screening : Test amines/thiols in polar solvents (e.g., THF) at 25–50°C.

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates and identify rate-limiting steps.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity and transition-state geometries .

Basic: How can researchers ensure reproducibility in scaling up this compound synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression.

- Purification Consistency : Use flash chromatography with standardized silica gel (40–63 µm) and solvent ratios.

- Batch Records : Document exact stoichiometry, catalyst loading (e.g., 1 mol% H₂SO₄), and agitation speed.

Advanced: What strategies mitigate degradation of this compound during long-term storage?

Methodological Answer:

- Temperature : Store at −20°C in amber vials to prevent light-induced radical reactions.

- Atmosphere : Purge containers with argon to exclude oxygen, a known initiator of acrylate polymerization .

- Stabilizers : Add hydroquinone monomethyl ether (MEHQ, 100–150 ppm) to inhibit autoxidation.

Basic: What are the key applications of this compound in peptide and polymer chemistry?

Methodological Answer:

- Peptide Synthesis : Acts as a protected glycine derivative; deprotection via hydrogenolysis (Pd/C, H₂) yields free amino acids .

- Polymer Backbones : Copolymerize with styrene or acrylates to create functionalized resins for solid-phase synthesis.

- Bioconjugation : React with thiol-containing biomolecules (e.g., cysteine residues) via Michael addition .

Advanced: How can computational methods guide the design of this compound-based inhibitors?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., proteases).

- MD Simulations : Analyze ligand-protein stability in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.